molecular formula C11H22N4O2 B13390245 2-Azido-3-methylbutanoic acid;cyclohexanamine

2-Azido-3-methylbutanoic acid;cyclohexanamine

Cat. No.: B13390245
M. Wt: 242.32 g/mol
InChI Key: YMXXCNHHCIMTCV-UHFFFAOYSA-N
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Description

2-Azido-3-methylbutanoic acid;cyclohexanamine: is a compound with the molecular formula C11H22N4O2 . This compound is known for its unique structure, which combines an azido group with a cyclohexanamine moiety. It has applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Azido-3-methylbutanoic acid;cyclohexanamine typically involves the reaction of 2-Azido-3-methylbutanoic acid with cyclohexanamine. The reaction conditions often include the use of solvents and catalysts to facilitate the reaction. The specific details of the synthetic route and reaction conditions can vary depending on the desired yield and purity of the final product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions: 2-Azido-3-methylbutanoic acid;cyclohexanamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions can vary depending on the desired product and may include specific temperatures, solvents, and catalysts .

Major Products Formed: The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of the azido group can lead to the formation of nitro compounds, while reduction can yield amines .

Scientific Research Applications

Chemistry: In chemistry, 2-Azido-3-methylbutanoic acid;cyclohexanamine is used as a building block for the synthesis of more complex molecules.

Biology: In biology, this compound can be used in the study of biochemical pathways and molecular interactions. Its azido group can be used in click chemistry, a powerful tool for labeling and tracking biomolecules .

Medicine: Its unique structure allows for the creation of novel therapeutic agents with specific biological activities .

Industry: In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes .

Mechanism of Action

The mechanism of action of 2-Azido-3-methylbutanoic acid;cyclohexanamine involves its interaction with specific molecular targets and pathways. The azido group can participate in click chemistry reactions, allowing for the labeling and tracking of biomolecules. The cyclohexanamine moiety can interact with specific receptors or enzymes, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 2-Azido-3-methylbutanoic acid;cyclohexanamine is unique due to its combination of an azido group and a cyclohexanamine moiety. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields .

Properties

Molecular Formula

C11H22N4O2

Molecular Weight

242.32 g/mol

IUPAC Name

2-azido-3-methylbutanoic acid;cyclohexanamine

InChI

InChI=1S/C6H13N.C5H9N3O2/c7-6-4-2-1-3-5-6;1-3(2)4(5(9)10)7-8-6/h6H,1-5,7H2;3-4H,1-2H3,(H,9,10)

InChI Key

YMXXCNHHCIMTCV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)O)N=[N+]=[N-].C1CCC(CC1)N

Origin of Product

United States

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